
Vedroprevir
Overview
Description
Vedroprevir is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s intricate structure suggests it may have unique properties and functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediates Each step would require specific reagents, catalysts, and conditions such as temperature and pH For example, the synthesis might start with the preparation of the bicyclo[31
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Palladium-Catalyzed C-N Urea Arylation
Role : Central to introducing urea substituents at the C3 position of the pyrazinone scaffold .
Mechanism :
-
Utilizes Pd catalysts (e.g., Pd(OAc)₂ or PdCl₂) to couple aryl halides with urea derivatives.
-
Enables regioselective functionalization critical for protease binding .
Conditions : -
Solvent: DMF or THF under inert atmosphere.
-
Ligands: Xantphos or BINAP for enhanced catalytic activity.
Example Reaction :
Ester Hydrolysis and Peptide Coupling
Role : Converts ester intermediates to carboxylic acids for subsequent coupling with amino acid residues .
Steps :
-
Hydrolysis : Methyl/benzyl esters are cleaved using aqueous HCl or LiOH to yield carboxylic acids.
-
Coupling : Carboxylic acids react with amines (e.g., isopropylaminothiazole) via EDCI/HOBt or HATU activation .
Data :
Step | Reagents | Yield | Source |
---|---|---|---|
Ester hydrolysis | 1.4 N HCl in H₂O/AcOH | 95% | |
Peptide coupling | EDCI, HOBt, DIPEA | 85% |
Phosphorus Oxychloride-Mediated Cyclization
Role : Forms the thiazole ring in this compound’s structure .
Conditions :
-
Reagents: POCl₃ in pyridine at -40°C.
-
Mechanism: Dehydrative cyclization of β-ketoamide intermediates .
Example :
Nucleophilic Aromatic Substitution
Role : Introduces chlorine or fluorine atoms to enhance metabolic stability.
Substrates : Activated aryl halides react with nucleophiles (e.g., KF, CuCN).
Conditions :
Reductive Amination
Role : Forms tertiary amine linkages in this compound’s side chains .
Reagents :
-
Sodium triacetoxyborohydride (STAB) in CH₂Cl₂.
-
Morpholine or isopropylamine as amine sources.
Yield : 50–70% .
Zinc-Mediated Conjugate Addition
Role : Generates cyclopropane intermediates ea
Scientific Research Applications
Combination Therapy Studies
- TRILOGY-2 Study :
- Shorter Treatment Durations :
- Resistance Patterns :
Safety Profile
This compound has generally been well tolerated in clinical trials. Common adverse events included fatigue, headache, and diarrhea. Serious adverse events were rare and typically unrelated to the drug itself . The safety profile supports its use in combination therapies, where it has not shown significant toxicity compared to other agents.
Comparative Efficacy Data
The following table summarizes key studies evaluating this compound's efficacy in various patient populations:
Study | Population | Regimen | Outcome (SVR12) |
---|---|---|---|
TRILOGY-2 | Treatment-experienced, cirrhotic | LDV/SOF + VDV (8 weeks) | 95% |
Kattakuzhy et al. | Treatment-naïve, GT-1 | LDV/SOF + VDV (6 weeks) | 76% |
Kohli et al. | Treatment-naïve, GT-1 | LDV/SOF + VDV ± GS-9669 (4 weeks) | 40% |
Wyles et al. | Non-cirrhotic GT-1 | VDV + TGV + RBV (12 weeks) | 81% |
Regulatory Status and Future Directions
As of the latest updates, this compound remains under investigation and has not yet received regulatory approval as a standalone treatment. However, its combination with other direct-acting antivirals shows potential for becoming a standard component of HCV therapy regimens aimed at reducing treatment duration while maintaining high cure rates.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if the compound is used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other bicyclic or polycyclic molecules with analogous functional groups. Examples could be other derivatives of bicyclo[3.1.0]hexane or quinoline-based compounds.
Uniqueness
The uniqueness of the compound could lie in its specific combination of functional groups and structural features, which might confer unique reactivity, selectivity, or biological activity compared to similar compounds.
Properties
Molecular Formula |
C45H60ClN7O9S |
---|---|
Molecular Weight |
910.5 g/mol |
IUPAC Name |
1-[[1-[2-(3-bicyclo[3.1.0]hexanyloxycarbonylamino)-3,3-dimethylbutanoyl]-4-[8-chloro-7-(2-morpholin-4-ylethoxy)-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxypyrrolidine-2-carbonyl]amino]-2-ethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C45H60ClN7O9S/c1-7-27-21-45(27,41(56)57)51-39(54)33-19-29(22-53(33)40(55)38(44(4,5)6)50-43(58)62-28-17-25-16-26(25)18-28)61-35-20-31(32-23-63-42(49-32)47-24(2)3)48-37-30(35)8-9-34(36(37)46)60-15-12-52-10-13-59-14-11-52/h8-9,20,23-29,33,38H,7,10-19,21-22H2,1-6H3,(H,47,49)(H,50,58)(H,51,54)(H,56,57) |
InChI Key |
OTXAMWFYPMNDME-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC1(C(=O)O)NC(=O)C2CC(CN2C(=O)C(C(C)(C)C)NC(=O)OC3CC4CC4C3)OC5=CC(=NC6=C5C=CC(=C6Cl)OCCN7CCOCC7)C8=CSC(=N8)NC(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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